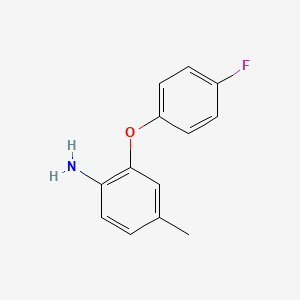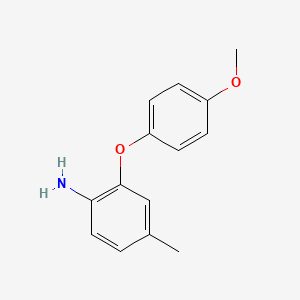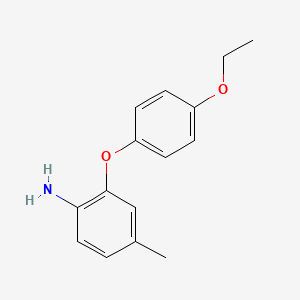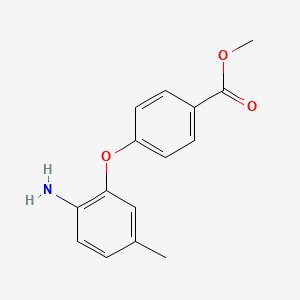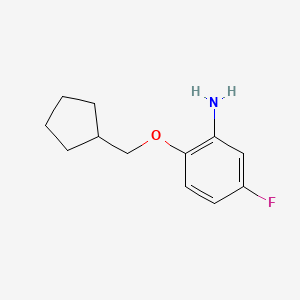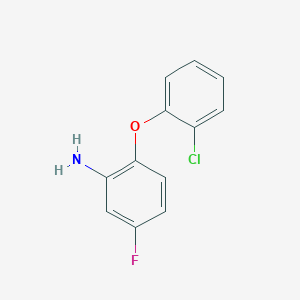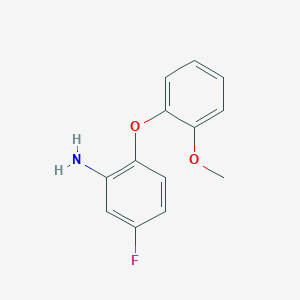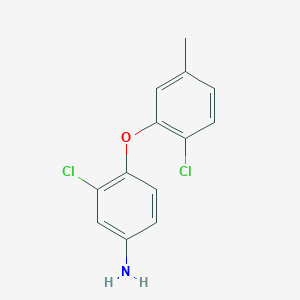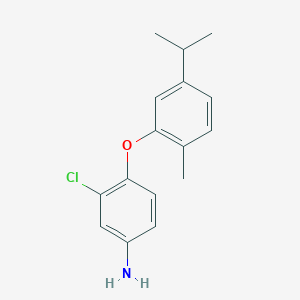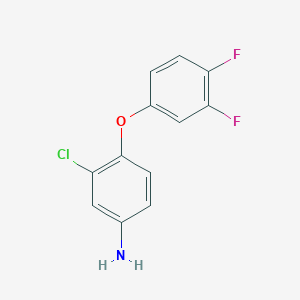
3-Chloro-4-(3,4-difluorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Chloro-4-(3,4-difluorophenoxy)aniline is a derivative of aniline, which is a pivotal building block in pharmaceuticals and agrochemicals. Aniline derivatives are known for their diverse applications and are often modified to enhance their properties for specific uses. The presence of chlorine and fluorine atoms in the compound suggests potential for activity in various biological systems or as an intermediate in chemical synthesis.
Synthesis Analysis
The synthesis of related aniline derivatives typically involves multi-step reactions, starting from chlorinated nitrobenzenes, followed by hydrolysis, reduction, and substitution reactions. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a high overall yield of 72% . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation and subsequent reduction, achieving an 82% yield . These methods highlight the robustness and high efficiency of the synthetic routes for such chloro- and fluoro-substituted anilines.
Molecular Structure Analysis
The molecular structure and vibrational characteristics of chloro- and fluoro-substituted anilines have been extensively studied using various spectroscopic and computational methods. For example, vibrational spectra (FT-IR and FT-Raman) and quantum chemical studies have been conducted to understand the influence of substituents on the molecular structure and properties . Theoretical structural analysis using density functional theory (DFT) has been applied to predict the spectroscopic properties of the aniline family, including chloro-fluoro-aniline derivatives . These studies provide insights into the electronic distribution, molecular geometry, and potential energy distribution within the molecules.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted anilines can be influenced by the electron-withdrawing or donating effects of the substituents. These effects play a crucial role in determining the outcome of chemical reactions involving these compounds. For instance, the presence of a trifluoromethyl group can significantly alter the reactivity pattern of aniline derivatives, as seen in the vibrational analysis of various substituted anilines . The detailed understanding of hyperconjugation interactions and molecular electrostatic potential (MEP) surfaces can help predict the reactivity of these molecules in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted anilines are closely related to their molecular structure. Theoretical calculations, such as HOMO-LUMO energy gap analysis and MEP surface analysis, provide valuable information about the chemical reactivity and stability of these compounds . Additionally, the thermodynamic parameters, which can be temperature-dependent, offer insights into the feasibility and conditions required for various chemical reactions involving these anilines . The synthesis methods and applications of related compounds, such as 2,6-dichloro-4-trifluoromethyl aniline, also reflect the importance of understanding these properties for the development of efficient and low-toxicity pesticides and herbicides .
Applications De Recherche Scientifique
Vibrational Analysis and Material Studies
- A study on similar aniline derivatives, such as 4-chloro-3-(trifluoromethyl)aniline, explored vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research contributes to understanding the structural and vibrational properties of aniline derivatives, potentially including 3-Chloro-4-(3,4-difluorophenoxy)aniline (Revathi et al., 2017).
Synthesis and Chemical Properties
- The synthesis of closely related compounds has been explored, such as the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. This process highlights the significance of developing efficient synthesis methods for complex aniline derivatives, which is relevant for the production of 3-Chloro-4-(3,4-difluorophenoxy)aniline (Wen Zi-qiang, 2007).
Biotransformation and Environmental Impact
- The biotransformation of aniline derivatives has been studied, including the metabolism of modified anilines. This research is crucial for understanding the environmental impact and degradation processes of chemicals like 3-Chloro-4-(3,4-difluorophenoxy)aniline (Kolar & Schlesiger, 1975).
Molecular Structure and Theoretical Studies
- Investigations into the molecular geometry and vibrational frequencies of similar compounds, such as 3-chloro-4-methyl aniline, through Hartree-Fock and density functional methods, provide insights into the molecular structure and behavior of aniline derivatives, which can be applied to 3-Chloro-4-(3,4-difluorophenoxy)aniline (Kurt et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-(3,4-difluorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRIPXPOBGGHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3,4-difluorophenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)
